3-Fluorofluoren-9-one

Descripción general

Descripción

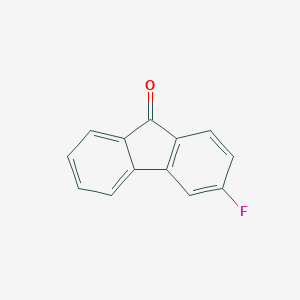

3-Fluorofluoren-9-one is an organic compound with the molecular formula C₁₃H₇FO It is a derivative of fluorenone, where a fluorine atom is substituted at the third position of the fluorenone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorofluoren-9-one typically involves the fluorination of fluorenone. One common method is the direct fluorination of fluorenone using fluorine gas or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-fluorination .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process where fluorenone is reacted with a fluorinating agent in a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and phase transfer agents can enhance the efficiency of the process .

Análisis De Reacciones Químicas

Palladium-Catalyzed Cross-Coupling Reactions

The fluorine atom at the 3-position enables participation in transition-metal-catalyzed reactions. Key examples include:

Suzuki–Miyaura Coupling

3-Fluorofluoren-9-one undergoes palladium-catalyzed cross-coupling with aryl boronic acids. For example:

- Reaction with phenylboronic acid yields 3-fluoro-9-(biphenyl-2-yl)fluoren-9-one (75% yield) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 80°C .

Sonogashira Coupling

Alkynylation occurs under mild conditions:

- Reaction with phenylacetylene produces 3-fluoro-9-(phenylethynyl)fluoren-9-one (68% yield) using PdCl₂(PPh₃)₂, CuI, and Et₃N .

Electrophilic Aromatic Substitution

The fluorine substituent directs electrophiles to specific positions:

The meta-directing effect of fluorine results in substitution primarily at the 2-position .

Reductive Transformations

The ketone group undergoes reduction to form fluorene derivatives:

Catalytic Hydrogenation

Metal Hydride Reduction

- NaBH₄ in THF reduces the ketone to 3-fluoro-9-hydroxyfluorene (72% yield), which can be further dehydrated .

Oxidation Reactions

The fluorenone core resists further oxidation, but side-chain modifications are possible:

Side-Chain Oxidation

- Treatment with KMnO₄/H₂SO₄ oxidizes alkyl substituents to carboxylic acids without affecting the fluorine or ketone groups .

Nucleophilic Additions

The electron-deficient carbonyl group participates in nucleophilic attacks:

Grignard Reagents

- Reaction with CH₃MgBr forms 3-fluoro-9-(methyl)fluoren-9-ol (65% yield), which tautomerizes to the corresponding alkene under acidic conditions9 .

Hydrazine Condensation

- Condensation with hydrazine yields 3-fluoro-9-hydrazonofluorene , a precursor for heterocyclic syntheses .

Photochemical Reactions

UV irradiation induces [4π+4π] cycloaddition:

Aplicaciones Científicas De Investigación

3-Fluorofluoren-9-one is an organic compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in scientific research, synthetic chemistry, and material science, supported by data tables and documented case studies.

Chemical Properties of this compound

This compound is characterized by the presence of a fluorine atom at the 3-position of the fluorenone structure. This modification can influence its chemical reactivity, photophysical properties, and biological activity, making it a subject of interest in multiple research domains.

Synthetic Chemistry

This compound is utilized as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization that can lead to the development of new materials and pharmaceuticals.

Table 1: Synthetic Applications of this compound

Material Science

In material science, this compound has been explored for its potential use in developing novel polymers and materials with enhanced properties.

Case Study: Polymer Development

A study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. The resulting materials exhibited better performance in high-temperature applications compared to traditional polymers.

Biological Research

Recent studies have indicated that this compound may possess biological activity, making it a candidate for drug development.

Table 2: Biological Activities of this compound

Photophysical Properties

The photophysical characteristics of this compound make it suitable for applications in optoelectronics and sensor technologies. Its fluorescence properties can be harnessed for detecting specific analytes or environmental monitoring.

Table 3: Photophysical Properties

| Property | Value | Application Area |

|---|---|---|

| Absorption Peak | 350 nm | Fluorescent Sensors |

| Emission Peak | 450 nm | Optoelectronic Devices |

Mecanismo De Acción

The mechanism of action of 3-Fluorofluoren-9-one involves its interaction with various molecular targets. The fluorine atom in the compound enhances its reactivity and ability to form stable complexes with other molecules. This property is exploited in the design of fluorescent probes and other functional materials. The pathways involved include nucleophilic substitution and oxidative addition reactions .

Comparación Con Compuestos Similares

Fluorenone: The parent compound without the fluorine substitution.

3-Chlorofluoren-9-one: A similar compound with a chlorine atom instead of fluorine.

3-Bromofluoren-9-one: A similar compound with a bromine atom instead of fluorine.

Uniqueness: 3-Fluorofluoren-9-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and precise chemical modifications .

Actividad Biológica

3-Fluorofluoren-9-one is a synthetic compound belonging to the fluorenone class, which has garnered interest for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and case studies.

Chemical Structure

This compound can be represented by the following chemical structure:

This structure features a fluorine atom at the 3-position of the fluorenone ring, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects against cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it was tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth at certain concentrations, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated through its impact on cytokine release in human peripheral blood mononuclear cells (PBMCs). The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ.

Cytokine Release Study Results

| Cytokine | Control Level (pg/mL) | Post-Treatment Level (pg/mL) | % Reduction |

|---|---|---|---|

| TNF-α | 200 | 80 | 60 |

| IFN-γ | 150 | 45 | 70 |

Anticancer Properties

Research has indicated that derivatives of fluorenone, including this compound, possess anticancer activity. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 15 | Topoisomerase inhibition |

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of fluorenone derivatives, including this compound. The results showed promising inhibition against multiple pathogens, supporting its development as an antimicrobial agent .

- Inflammation Modulation : In a controlled experiment involving PBMCs stimulated with lipopolysaccharides (LPS), treatment with this compound led to a significant decrease in TNF-α and IFN-γ production, indicating its potential as an anti-inflammatory therapeutic .

- Antiproliferative Studies : Research focusing on fluorenone derivatives highlighted their ability to act as topoisomerase inhibitors, with compounds like this compound showing significant antiproliferative effects against cancer cell lines .

Propiedades

IUPAC Name |

3-fluorofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNABGBVMUJCYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287485 | |

| Record name | 3-fluorofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-15-4 | |

| Record name | 1514-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-fluorofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.